Taurocholic Acid

Beschreibung

The product of conjugation of cholic acid with taurine. Its sodium salt is the chief ingredient of the bile of carnivorous animals. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and cholerectic.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Ursus thibetanus, Homo sapiens, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

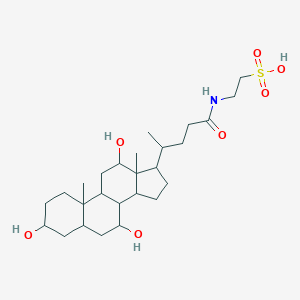

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWWGRHZICKQGZ-HZAMXZRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145-42-6 (mono-hydrochloride salt) | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883259 | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate, Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clusters of slender, four-sided prisms from alcohol + ether, Crystals | |

CAS No. |

81-24-3, 345909-26-4 | |

| Record name | Taurocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium taurocholate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E090O0G3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes about 125 °C, 125 °C | |

| Record name | Taurocholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAUROCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/832 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Taurocholic Acid Synthesis in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption, cholesterol homeostasis, and signaling pathways that regulate various metabolic processes.[1] Synthesized exclusively in the hepatocytes, its production is a multi-step enzymatic process involving contributions from the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes.[2] Dysregulation of this pathway is implicated in a variety of liver diseases, including cholestasis and non-alcoholic fatty liver disease (NAFLD), making it a critical area of study for researchers and a key target for therapeutic intervention in drug development.

This technical guide provides a comprehensive overview of the this compound synthesis pathway in hepatocytes. It details the core biochemical reactions, key enzymes, and regulatory networks. Furthermore, this guide offers detailed experimental protocols for the quantification of bile acids and the assessment of key enzyme activities, alongside structured data and visual aids to facilitate a deeper understanding of this vital metabolic process.

The this compound Synthesis Pathway

The synthesis of this compound from cholesterol in hepatocytes occurs through two primary pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[3] The classical pathway is the major route in humans, accounting for approximately 90% of total bile acid synthesis.[4]

Classical (Neutral) Pathway

The classical pathway is initiated in the endoplasmic reticulum with the rate-limiting step catalyzed by cholesterol 7α-hydroxylase (CYP7A1) .[3] This enzyme converts cholesterol to 7α-hydroxycholesterol. Following a series of modifications to the steroid nucleus, the intermediate is further hydroxylated at the 12α position by sterol 12α-hydroxylase (CYP8B1) , a key step that directs the synthesis towards cholic acid.[5] Subsequent enzymatic reactions involving 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and other enzymes lead to the formation of cholic acid.[6]

Alternative (Acidic) Pathway

The alternative pathway is initiated in the mitochondria by sterol 27-hydroxylase (CYP27A1) , which hydroxylates cholesterol at the C27 position.[3] The resulting oxysterol is then transported to the endoplasmic reticulum where it is hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) .[3] This pathway primarily produces chenodeoxycholic acid, but can also contribute to cholic acid synthesis.

Conjugation with Taurine (B1682933)

Before secretion into the bile canaliculi, cholic acid is conjugated with the amino acid taurine in the cytoplasm. This two-step process is essential for increasing the solubility and amphipathic nature of the bile acid. First, bile acid-CoA synthetase (BACS) activates cholic acid to cholyl-CoA. Subsequently, bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of the cholyl group from CoA to taurine, forming this compound.[2]

Quantitative Data on this compound Synthesis

The following tables summarize available quantitative data related to the enzymes and intermediates of the this compound synthesis pathway. It is important to note that these values can vary depending on the experimental conditions and model systems used.

Table 1: Key Enzymes in this compound Synthesis

| Enzyme | Gene | Subcellular Location | Rate-Limiting Step? |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Yes (Classical Pathway) |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | No |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Yes (Alternative Pathway) |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | No |

| Bile acid-CoA synthetase | BACS | Endoplasmic Reticulum | No |

| Bile acid-CoA:amino acid N-acyltransferase | BAAT | Cytosol | No |

Table 2: Concentration of Bile Acid Intermediates in Normal Human Liver

| Intermediate | Concentration (µg/mg protein) |

| 5-cholestene-3β, 7α-diol | ~0.1-0.2 |

| 7α-hydroxy-4-cholesten-3-one | ~0.01-0.05 |

| 5β-cholestane-3α, 7α-diol | ~0.01-0.05 |

| 7α,12α-dihydroxy-4-cholesten-3-one | ~0.01-0.05 |

| 5β-cholestane-3α, 7α, 12α-triol | ~0.01-0.05 |

Data adapted from[7].

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound synthesis and its analysis, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile Acids and Metabolic Regulation: Mechanisms and clinical responses to bile acid sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay of intermediates in bile acid biosynthesis using isotope dilution--mass spectrometry: hepatic levels in the normal state and in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Taurocholic Acid in Fat Emulsification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in the digestion and absorption of dietary fats. Its amphipathic nature enables the emulsification of large fat globules into smaller, more manageable droplets, thereby increasing the surface area for enzymatic digestion by lipases. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's function in fat emulsification, including its physicochemical properties, the formation of micelles and mixed micelles, and its interaction with key enzymes and signaling pathways. Detailed experimental protocols for characterizing these processes are provided, along with quantitative data and visual representations of the involved pathways to support researchers and professionals in the field of drug development and gastrointestinal physiology.

Introduction

The intestinal absorption of dietary lipids presents a significant physiological challenge due to their inherent hydrophobicity within the aqueous environment of the gastrointestinal tract. Bile acids, synthesized in the liver and secreted into the small intestine, are essential for overcoming this challenge. This compound, formed by the conjugation of cholic acid with the amino acid taurine (B1682933), is one of the most abundant bile acids in humans and many other species.[1][2] Its detergent-like properties are fundamental to the process of fat emulsification, a critical prerequisite for efficient lipid digestion and absorption.[1][3] Understanding the intricate mechanisms of this compound's action is paramount for developing therapeutic strategies for malabsorption syndromes, cholestatic liver diseases, and for optimizing the delivery of lipophilic drugs.

Physicochemical Properties of this compound

The efficacy of this compound as an emulsifying agent is rooted in its unique molecular structure. It possesses a rigid sterol nucleus with both a hydrophobic and a hydrophilic face, a property known as facial amphipathicity. The taurine conjugate at the C-17 side chain enhances its water solubility and lowers its pKa, ensuring it remains ionized as a salt at the pH of the small intestine.[1]

Amphipathicity and Micellization

The amphipathic nature of this compound drives its self-aggregation in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), to form micelles.[4] In these structures, the hydrophobic steroid backbone faces inward, creating a core that can sequester lipids, while the hydrophilic hydroxyl and taurine groups face outward, interacting with the aqueous environment.[5] This micellar formation is crucial for the solubilization and transport of lipids.

The Mechanism of Fat Emulsification

The process of fat emulsification by this compound can be dissected into several key stages:

-

Adsorption at the Oil-Water Interface: Upon entering the duodenum, this compound molecules adsorb to the surface of large dietary fat globules. This reduces the interfacial tension between the oil and water phases.

-

Droplet Fragmentation: The reduction in interfacial tension, coupled with the peristaltic movements of the intestine, facilitates the breakdown of large fat globules into smaller emulsion droplets.

-

Formation of a Stabilizing Layer: this compound molecules form a stable layer around these smaller droplets, with their hydrophobic portions interacting with the lipid core and their hydrophilic portions facing the aqueous intestinal lumen. This prevents the recoalescence of the droplets.[6]

-

Increased Surface Area for Lipolysis: The resulting increase in the surface area-to-volume ratio of the fat droplets makes the triglycerides more accessible to water-soluble pancreatic lipases for enzymatic hydrolysis.[2]

Interaction with Lipases and Formation of Mixed Micelles

This compound not only facilitates the physical emulsification of fats but also directly influences the enzymatic digestion process.

Role in Lipase (B570770) Activity

Pancreatic lipase activity is significantly enhanced in the presence of bile salts. This compound helps to clear the lipid-water interface of other inhibitory substances and, in concert with colipase, anchors the lipase to the surface of the emulsion droplets, optimizing its catalytic efficiency.[7] However, at high concentrations, bile salts can also inhibit lipase activity by displacing it from the interface.[8]

Mixed Micelle Formation

As triglycerides are hydrolyzed by lipase into fatty acids and monoglycerides, these lipolytic products are incorporated into mixed micelles along with this compound and phospholipids.[9] These mixed micelles are small, water-soluble aggregates that act as transport vehicles, shuttling the digested lipids from the intestinal lumen to the surface of the enterocytes for absorption.

Quantitative Data on this compound Properties

The following tables summarize key quantitative parameters related to the physicochemical and functional properties of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | 3-11 mM | Aqueous solution, pH 7.0-8.0, 37°C | [4] |

| pKa | ~1.4 | [4] | |

| Molecular Weight | 515.70 g/mol | [3] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value Range | Method | Reference(s) |

| Micelle Radius | 1.6 - 3.5 nm | Sephadex Gel Filtration | [9] |

| Aggregation Number | 4-10 | Various | [10] |

Table 2: Micellar Properties of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in fat emulsification.

Determination of Critical Micelle Concentration (CMC) by Isothermal Titration Calorimetry (ITC)

Objective: To determine the CMC of this compound by measuring the heat changes associated with micelle formation.

Materials:

-

Isothermal Titration Calorimeter

-

This compound sodium salt

-

Phosphate buffered saline (PBS), pH 7.4

-

Degassed, deionized water

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM) in PBS.

-

Fill the ITC sample cell with PBS.

-

Load the injection syringe with the this compound stock solution.

-

Set the experimental temperature to 37°C.

-

Perform a series of injections (e.g., 10 µL each) of the this compound solution into the sample cell while monitoring the heat change.

-

The CMC is determined by plotting the change in enthalpy per injection against the total concentration of this compound. The inflection point of the resulting sigmoid curve corresponds to the CMC.[1][11]

Measurement of Emulsion Droplet Size by Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of fat emulsion droplets stabilized by this compound.

Materials:

-

Dynamic Light Scattering (DLS) instrument

-

This compound sodium salt

-

Triglyceride oil (e.g., olive oil)

-

Phosphate buffered saline (PBS), pH 7.4

-

Homogenizer or sonicator

Procedure:

-

Prepare a solution of this compound in PBS at a concentration above its CMC (e.g., 15 mM).

-

Add a small amount of triglyceride oil (e.g., 1% v/v) to the this compound solution.

-

Homogenize or sonicate the mixture to form a stable emulsion.

-

Dilute a small aliquot of the emulsion in PBS to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).

-

Transfer the diluted sample to a DLS cuvette and place it in the instrument.

-

Set the experimental temperature to 37°C.

-

Acquire the light scattering data and analyze it using the instrument's software to obtain the particle size distribution, mean droplet diameter, and polydispersity index (PDI).[12][13]

In Vitro Lipase Activity Assay

Objective: To determine the effect of this compound on the activity of pancreatic lipase.

Materials:

-

Porcine pancreatic lipase

-

This compound sodium salt

-

Triglyceride substrate emulsion (e.g., tributyrin (B1683025) or a stabilized olive oil emulsion)

-

Tris-HCl buffer, pH 8.0

-

Calcium chloride (CaCl2)

-

pH-stat or spectrophotometer with a pH indicator dye

Procedure:

-

Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.

-

Prepare the triglyceride substrate emulsion. For a spectrophotometric assay, a commercially available kit with a colorimetric substrate can be used.[6]

-

Prepare reaction mixtures containing the substrate emulsion, Tris-HCl buffer, and CaCl2, with and without varying concentrations of this compound.

-

Pre-incubate the reaction mixtures at 37°C.

-

Initiate the reaction by adding the pancreatic lipase solution.

-

Monitor the rate of hydrolysis by either titrating the released fatty acids with NaOH using a pH-stat to maintain a constant pH or by measuring the change in absorbance of a pH indicator dye.[14]

-

Calculate the lipase activity as the rate of fatty acid release per unit time.

Signaling Pathways Involving this compound

This compound and other bile acids are not merely digestive aids; they are also signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating various metabolic processes.

Farnesoid X Receptor (FXR) Pathway

This compound is a ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[15] Activation of FXR by bile acids in the intestine leads to the induction of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress bile acid synthesis. This creates a negative feedback loop that regulates the total bile acid pool size.

TGR5 Signaling Pathway

This compound can also activate TGR5 (G-protein coupled bile acid receptor 1), a G-protein coupled receptor found on various cell types, including enteroendocrine L-cells.[16] Activation of TGR5 in these cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and plays a role in glucose homeostasis.

Conclusion

This compound is a multifaceted molecule that is indispensable for the digestion and absorption of dietary fats. Its role extends from the physical process of emulsification to the modulation of key enzymatic activities and the activation of complex signaling pathways that regulate metabolism. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the physiological and pharmacological implications of this critical bile acid. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapeutic interventions for a range of metabolic and gastrointestinal disorders.

References

- 1. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]

- 2. Effect of dietary cholesterol and taurocholate on cholesterol 7 alpha-hydroxylase and hepatic LDL receptors in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effects of four taurine-conjugated bile acids on mucosal uptake and lymphatic absorption of cholesterol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of Bile Salts With Lipid Bilayers: An Atomistic Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Inhibition of pancreatic lipase B activity by taurodeoxycholate and its reversal by colipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipase activity in the human aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of taurocholate on the size of mixed lipid micelles and their associations with pigment and proteins in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Light scattering measurements on microemulsions: estimation of droplet sizes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

Taurocholic Acid: A Deep Dive into its Enterohepatic Circulation and Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the enterohepatic circulation of taurocholic acid, a primary conjugated bile acid crucial for lipid digestion and absorption. The document details the intricate transport mechanisms, the complex regulatory networks that govern its homeostasis, and the experimental protocols used to investigate these processes. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction to this compound and its Enterohepatic Circulation

This compound is synthesized in hepatocytes from cholesterol and conjugated with taurine.[1][2] This conjugation increases its water solubility and amphipathic nature, making it an effective detergent for the emulsification of dietary fats and fat-soluble vitamins in the small intestine. The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the bile acid pool between the liver and the intestine, ensuring a constant supply for digestive needs while protecting cells from the cytotoxic effects of excessive bile acid accumulation.[1][2] This recycling process involves a coordinated series of transport proteins located on the membranes of hepatocytes and enterocytes.

Molecular Mechanisms of this compound Transport

The journey of this compound through the enterohepatic circuit is mediated by a sophisticated interplay of uptake and efflux transporters in the liver and small intestine.

Hepatic Transport

Sinusoidal Uptake: The initial step in the hepatic clearance of this compound from the portal blood is its uptake across the basolateral (sinusoidal) membrane of hepatocytes. This is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) , a member of the solute carrier family 10 (SLC10A1).[3] NTCP utilizes the sodium gradient to drive the uptake of conjugated bile acids against a concentration gradient.[3]

Canalicular Efflux: Following intracellular transport, this compound is secreted across the apical (canalicular) membrane into the bile canaliculi. This is an ATP-dependent process driven by the Bile Salt Export Pump (BSEP) , a member of the ATP-binding cassette (ABC) transporter superfamily (ABCB11).[4][5][6] BSEP is the rate-limiting step for the biliary secretion of bile salts and is the major driving force for bile flow.[4][7]

Intestinal Reabsorption

Apical Uptake: After being released into the small intestine to aid in digestion, the majority of this compound is reabsorbed in the terminal ileum. The Apical Sodium-dependent Bile Acid Transporter (ASBT) , another member of the SLC10 family (SLC10A2), is responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes.[8]

Basolateral Efflux: Once inside the enterocyte, this compound is transported across the basolateral membrane into the portal circulation. This efflux is mediated by the heterodimeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) .[9][10] Unlike the other transporters, OSTα/OSTβ functions as a facilitated diffuser and is crucial for the final step of intestinal bile acid reabsorption.[10]

Regulation of this compound Enterohepatic Circulation

The maintenance of bile acid homeostasis is critical, and a complex network of nuclear receptors and signaling pathways tightly regulates the expression and activity of the key transport proteins.

The Farnesoid X Receptor (FXR): The Master Regulator

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as the primary sensor of intracellular bile acid concentrations.[11][12] When activated by bile acids, including this compound, FXR orchestrates a coordinated response to control bile acid synthesis and transport.

In the Liver:

-

Repression of Bile Acid Synthesis: FXR activation in hepatocytes transcriptionally represses the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classic bile acid synthesis pathway.[11][13] This feedback inhibition is primarily mediated through the induction of the Small Heterodimer Partner (SHP) , which in turn inhibits the transcriptional activity of other nuclear receptors essential for CYP7A1 expression.[11][13]

-

Upregulation of Efflux Transporters: FXR activation directly induces the expression of BSEP and OSTα/OSTβ , promoting the efflux of bile acids from the hepatocyte into the bile and back into the systemic circulation, respectively.[7][10][14]

-

Downregulation of Uptake Transporters: To reduce the uptake of bile acids from the portal blood, FXR activation leads to the transcriptional repression of NTCP .[15][16]

In the Intestine:

-

Induction of Fibroblast Growth Factor 19 (FGF19): In response to bile acid reabsorption in the ileum, intestinal FXR activation induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) into the portal circulation.[11][17]

-

FGF19-mediated Repression of CYP7A1: FGF19 travels to the liver and binds to its receptor, FGFR4 , on the surface of hepatocytes. This binding activates a signaling cascade that potently represses CYP7A1 expression, providing another layer of feedback regulation on bile acid synthesis.[5][11][18]

-

Regulation of Intestinal Transporters: Intestinal FXR activation also upregulates the expression of OSTα/OSTβ to facilitate bile acid efflux into the portal vein and represses the expression of ASBT to limit excessive bile acid uptake.[19]

Below is a diagram illustrating the central role of FXR in regulating this compound enterohepatic circulation.

Quantitative Data on this compound Transport and Regulation

The following tables summarize key quantitative parameters related to the transport and regulation of this compound. These values can vary depending on the experimental system and species.

Table 1: Kinetic Parameters of this compound Transporters

| Transporter | Species | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| NTCP | Rat | Isolated Hepatocytes | 258 ± 43 | 20.8 ± 1.2 (nmol/s-g liver) | [20] |

| BSEP | Sf9 insect cells | Inverted Membrane Vesicles | 17.8 ± 5.0 | 286.2 ± 28.2 | [21] |

| ASBT | Human | Transfected Cells | 4.84 | 0.699 (pmol/cm²/s) | [22] |

| ASBT | Human | Transfected Cells | 0.1 - 17 | N/A | [22] |

| OSTα/OSTβ | N/A | N/A | N/A | N/A | N/A |

Note: Quantitative data for OSTα/OSTβ is less commonly reported due to its function as a facilitated transporter.

Table 2: this compound Concentrations in Biological Fluids

| Fluid | Species | Condition | Concentration (µM) | Reference |

| Portal Vein | Human | Fasting | 14.04 ± 4.13 (total bile acids) | [23] |

| Portal Vein | Human | Postprandial | 43.04 ± 6.12 (total bile acids) | [23] |

| Peripheral Vein | Human | Fasting | 2.44 ± 0.31 (total bile acids) | [23] |

| Peripheral Vein | Human | Postprandial | 5.22 ± 0.74 (total bile acids) | [23] |

| Bile | Mouse | N/A | ~180-fold higher than liver | [7] |

| Liver | Mouse | N/A | ~300-fold higher than plasma | [7] |

Table 3: Quantitative Effects of Regulators on Gene Expression

| Regulator | Target Gene | Cell Type | Fold Change | Reference |

| FGF19 (40 ng/mL) | CYP7A1 | Primary Human Hepatocytes | ~50% decrease | [24] |

| CDCA (50 µM) | FGF19 | Primary Human Hepatocytes | Significant induction | [5] |

| GW4064 (FXR agonist) | BSEP mRNA | Sandwich-Cultured Human Hepatocytes | Increased expression | [14] |

| GW4064 (FXR agonist) | OSTα/β mRNA | Sandwich-Cultured Human Hepatocytes | Increased expression | [14] |

Experimental Protocols for Studying this compound Circulation

A variety of in vivo, in vitro, and ex vivo models are employed to investigate the complex processes of this compound transport and regulation.

In Situ Perfused Rat Liver Model

This ex vivo technique allows for the study of hepatic uptake and biliary excretion of this compound in a physiologically relevant setting, free from extrahepatic influences.

Methodology:

-

Anesthetize a rat and expose the abdominal cavity.

-

Cannulate the portal vein for inflow of perfusion buffer and the bile duct for bile collection.

-

Ligate the inferior vena cava above the renal veins and insert an outflow cannula.

-

Excise the liver and transfer it to a perfusion chamber maintained at 37°C.

-

Perfuse the liver with an oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min).[4][25]

-

After an equilibration period, introduce radiolabeled or unlabeled this compound into the perfusate.

-

Collect samples of the perfusate effluent and bile at timed intervals.

-

Analyze the concentration of this compound in the collected samples using methods such as liquid scintillation counting or LC-MS/MS to determine uptake and excretion kinetics.[7]

Isolated Hepatocyte Uptake Assay

This in vitro method is used to characterize the kinetics of this compound uptake by specific transporters on the hepatocyte membrane.

Methodology:

-

Isolate hepatocytes from a rat or use commercially available cryopreserved hepatocytes.

-

Plate the hepatocytes in collagen-coated multi-well plates and allow them to form a monolayer.

-

Wash the cells with pre-warmed incubation buffer (e.g., Krebs-Henseleit buffer).

-

Initiate the uptake by adding incubation buffer containing a known concentration of radiolabeled this compound.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C (for active transport) and 4°C (as a control for passive diffusion and non-specific binding).[12]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[26]

-

Determine the protein concentration of the cell lysate to normalize the uptake data.

-

Calculate the initial rate of uptake and determine kinetic parameters (Km and Vmax) by performing the assay at various substrate concentrations.

Everted Gut Sac Technique

This ex vivo model is employed to study the intestinal absorption of this compound.

Methodology:

-

Euthanize a rat and excise a segment of the terminal ileum.

-

Gently evert the intestinal segment over a glass rod so that the mucosal surface faces outwards.[27][28]

-

Tie one end of the everted segment to form a sac and fill it with a known volume of incubation buffer.

-

Tie the other end and suspend the sac in a beaker containing oxygenated incubation buffer with a known concentration of radiolabeled this compound at 37°C.

-

At timed intervals, take samples from the serosal (inside the sac) and mucosal (outside the sac) fluids.

-

Measure the concentration of radiolabeled this compound in the samples to determine the rate of transport across the intestinal epithelium.

Conclusion

The enterohepatic circulation of this compound is a vital physiological process governed by a suite of specialized transporters and a sophisticated regulatory network centered around the farnesoid X receptor. A thorough understanding of these mechanisms is paramount for researchers in hepatology and gastroenterology, as well as for professionals in drug development, given the potential for drug-induced cholestasis and the therapeutic targeting of bile acid signaling pathways. The experimental protocols detailed in this guide provide a foundation for further investigation into this complex and critical biological system.

References

- 1. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 3. Compartmental analysis of steady-state taurocholate transport kinetics by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying forms and functions of intestinal bile acid pools in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum concentrations of ursodeoxycholic acid in portal venous and systemic venous blood of fasting humans as determined by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterohepatic circulation rates of cholic acid and chenodeoxycholic acid in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A compartmental model for hepatic transport of this compound in isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intestinal absorption of ursodeoxycholic, glycoursodeoxycholic and tauroursodeoxycholic acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. veritastk.co.jp [veritastk.co.jp]

- 13. A recirculatory model with enterohepatic circulation by measuring portal and systemic blood concentration difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

- 16. Fibroblast Growth Factor 15/19 Expression, Regulation, and Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 18. Developmental Regulation of the Gut-Liver (FGF19-CYP7A1) Axis in Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Uptake of bile acids by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural Determinants for Transport Across the Intestinal Bile Acid Transporter Using C-24 Bile Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. arts.units.it [arts.units.it]

- 26. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Physiological Concentration of Taurocholic Acid in Human Bile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of taurocholic acid (TCA) in human bile. It includes quantitative data, detailed experimental protocols for its measurement, and a review of its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and hepatobiliary research.

Quantitative Data: Physiological Concentration of this compound

The concentration of this compound in human bile varies significantly depending on the site of collection (gallbladder vs. hepatic bile) and the physiological state of the individual (e.g., fasting or postprandial). Gallbladder bile is significantly more concentrated than hepatic bile due to the storage and concentration functions of the gallbladder.

| Bile Source | This compound (TCA) Concentration | Total Bile Acid Concentration | TCA as % of Total Bile Acids | Reference |

| Gallbladder Bile | 0.8 - 15.6 mmol/L | 101 - 359 mmol/L | ~25% | [1] |

| Hepatic Bile | Data not directly available; estimated to be 5- to 7-fold lower than gallbladder bile | Significantly lower than gallbladder bile | Not specified | [2] |

Note: The concentration of individual bile acids in hepatic bile is less frequently reported directly in the literature. It is generally understood that the gallbladder concentrates bile by 5- to 7-fold, which would suggest a significantly lower concentration of this compound in hepatic bile compared to gallbladder bile.[2] this compound, a primary conjugated bile acid, typically constitutes a significant fraction of the total bile acid pool.[1]

Experimental Protocols: Quantification of this compound in Human Bile

The gold standard for the accurate quantification of this compound in biological matrices is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.

Principle

This method involves the separation of bile acids by reverse-phase HPLC followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard, such as this compound-d4, is used to ensure accuracy and precision.

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human bile sample (gallbladder or hepatic)

Sample Preparation

-

Thawing and Dilution: Thaw frozen human bile samples on ice. Due to the high concentration of bile acids, dilute the bile sample (e.g., 1:1000) with a methanol/water (50:50, v/v) solution.

-

Internal Standard Spiking: Add a known concentration of the internal standard (this compound-d4) to the diluted bile sample.

-

Protein Precipitation: To remove proteins, add three volumes of ice-cold acetonitrile to the sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).

-

Column Temperature: 40°C.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-10 min: 30-70% B

-

10-12 min: 70-95% B

-

12-14 min: 95% B

-

14-14.1 min: 95-30% B

-

14.1-18 min: 30% B

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 514.3 → Product ion (m/z) 106.9

-

This compound-d4 (IS): Precursor ion (m/z) 518.3 → Product ion (m/z) 106.9

-

Data Analysis

Quantification is performed by constructing a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound is not merely a digestive surfactant but also a signaling molecule that interacts with several receptors to regulate various cellular processes. The diagram below illustrates the key signaling pathways activated by this compound.

Caption: Signaling pathways of this compound (TCA).

Experimental Workflow for this compound Quantification

The following diagram outlines the logical flow of the experimental protocol for quantifying this compound in a bile sample.

Caption: Experimental workflow for TCA quantification.

References

Taurocholic Acid: A Key Signaling Molecule in Metabolic Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 16, 2025

Abstract

Taurocholic acid (TCA), a primary conjugated bile acid, has emerged as a critical signaling molecule that extends far beyond its classical role in dietary lipid emulsification. TCA orchestrates a complex network of metabolic pathways by activating key receptors, primarily the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides a comprehensive overview of the signaling cascades initiated by TCA and its subsequent impact on glucose, lipid, and energy metabolism. Detailed experimental protocols for investigating TCA's signaling effects are provided, along with a synthesis of quantitative data to support further research and drug development in metabolic diseases.

Introduction

Bile acids are now recognized as pleiotropic hormones that regulate multiple metabolic processes.[1][2] this compound, formed in the liver through the conjugation of cholic acid with taurine, is a major component of the bile acid pool.[1][3] Its amphipathic nature is crucial for the digestion and absorption of fats and fat-soluble vitamins.[3] Beyond this digestive function, TCA acts as a ligand for nuclear and membrane receptors, initiating signaling cascades that have profound effects on metabolic homeostasis.[4][5] Understanding the molecular mechanisms of TCA signaling is paramount for developing novel therapeutics for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[6][7]

This compound Signaling Pathways

TCA exerts its signaling effects predominantly through the activation of the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.

Farnesoid X Receptor (FXR) Signaling

FXR is a ligand-activated transcription factor highly expressed in the liver and intestine.[8][9] While chenodeoxycholic acid (CDCA) is considered the most potent endogenous FXR agonist, TCA also functions as an FXR agonist.[8][10] Upon binding TCA, FXR undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

The primary role of the TCA-FXR signaling axis is the negative feedback regulation of bile acid synthesis. Activation of FXR in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[9] In the intestine, FXR activation by TCA induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.[9] This intricate feedback loop maintains bile acid homeostasis.

Furthermore, FXR activation by TCA influences lipid and glucose metabolism. It can decrease serum triglyceride levels by regulating the expression of genes involved in lipogenesis and lipoprotein metabolism.[7] TCA has been shown to decrease the expression of apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL).[8] In terms of glucose metabolism, FXR activation has been linked to both improved insulin (B600854) sensitivity and glucose tolerance, although the precise mechanisms are still under investigation.[4][6]

Takeda G protein-coupled Receptor 5 (TGR5) Signaling

TGR5, a member of the G protein-coupled receptor superfamily, is expressed in various tissues, including the intestine (specifically enteroendocrine L-cells), gallbladder, brown adipose tissue, and macrophages.[10][11] Taurine-conjugated bile acids, such as TCA, are potent agonists for TGR5.[11]

Activation of TGR5 by TCA in intestinal L-cells stimulates the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[10][12] This rise in cAMP triggers the secretion of glucagon-like peptide-1 (GLP-1).[13][14] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) release, and slows gastric emptying, collectively contributing to improved glucose homeostasis.[13][15]

In brown adipose tissue and skeletal muscle, TGR5 activation by bile acids stimulates energy expenditure by inducing the expression of deiodinase type 2 (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3).[16] This mechanism links bile acid signaling to thermogenesis and overall energy balance.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the interaction of this compound with its primary receptors and its downstream metabolic effects.

Table 1: Receptor Activation by this compound

| Compound | Receptor | Assay Type | EC50 (µM) | Reference |

| This compound (TCA) | Human GPBAR1 (TGR5) | Not specified | 23 | [15] |

| Cholic Acid (CA) | Human FXR | Reporter Assay | ~600 | [10] |

Note: Direct EC50 values for TCA on FXR are not consistently reported; Cholic Acid, the unconjugated form, is a weak agonist.

Table 2: Effects of this compound on Gene Expression

| Gene | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |

| α-SMA | LX-2 (Hepatic Stellate Cells) | TCA (50-100 µM) | Increased expression | [17] |

| Collagen Type I | LX-2 (Hepatic Stellate Cells) | TCA (50-100 µM) | Increased expression | [17] |

| TLR4 | LX-2 (Hepatic Stellate Cells) | TCA (50-100 µM) | Increased expression | [17] |

| TGF-β1 | Mouse Cholangiocytes | Taurocholate diet | Increased mRNA expression | [18] |

| TGF-βRI | Mouse Cholangiocytes | Taurocholate diet | Increased mRNA expression | [18] |

Table 3: Metabolic Effects of this compound Administration

| Parameter | Model | Treatment | Outcome | Reference |

| Blood Glucose | Healthy Humans | Intrajejunal TCA + Glucose | Lower blood glucose vs. glucose alone | [15] |

| Plasma GLP-1 | Healthy Humans | Intrajejunal TCA + Glucose | Increased plasma GLP-1 vs. glucose alone | [15] |

| Fasting Blood Glucose | Diabetic Rats | 0.3% TCA in diet (12 weeks) | Significantly decreased | [19] |

| Insulin Secretion | Diabetic Rats | 0.3% TCA in diet (12 weeks) | Significantly greater | [19] |

| GLP-1 Secretion | Diabetic Rats | 0.3% TCA in diet (12 weeks) | Significantly greater | [19] |

| Hepatic Lipid Accumulation | Grouper | ~900 mg/kg TCA diet | Significantly reduced | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of TCA's signaling properties. The following sections provide outlines for key experimental protocols.

FXR Activation: Luciferase Reporter Gene Assay

This assay quantifies the ability of TCA to activate FXR and induce the expression of a reporter gene.

Methodology:

-

Cell Culture: Maintain a suitable host cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[4]

-

Transfection: Co-transfect the cells with a mammalian expression vector for human FXR and a luciferase reporter plasmid containing multiple copies of an FXRE upstream of the luciferase gene.[4] A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well white, clear-bottom assay plates at an appropriate density (e.g., 1-2 x 10^4 cells per well). Allow cells to attach for at least 4 hours.[4]

-

Compound Treatment: Prepare serial dilutions of TCA and a positive control (e.g., GW4064) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C.[4]

-

Luciferase Assay: Lyse the cells using a suitable lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[4]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the TCA concentration and fit the data to a dose-response curve to determine the EC50 value.[4]

TGR5 Activation: cAMP Assay

This assay measures the intracellular accumulation of cAMP in response to TGR5 activation by TCA.

Methodology:

-

Cell Culture: Culture cells endogenously expressing TGR5 or a cell line (e.g., HEK293T) transiently or stably transfected with a TGR5 expression vector.

-

Cell Plating: Seed the cells into 96-well plates and allow them to grow to a suitable confluency.

-

Compound Treatment: Starve the cells in serum-free medium for a few hours. Treat the cells with various concentrations of TCA, a positive control (e.g., INT-777), and a vehicle control for a short period (e.g., 5-30 minutes) at 37°C.[13]

-

Cell Lysis: Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.[20]

-

Data Analysis: Generate a standard curve using cAMP standards. Calculate the cAMP concentration in each sample. Plot the cAMP concentration against the TCA concentration and fit the data to a dose-response curve to determine the EC50 value.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the changes in mRNA levels of target genes in response to TCA treatment.

Methodology:

-

Cell/Tissue Treatment: Treat cultured cells or laboratory animals with TCA or a vehicle control for a specified duration.

-

RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit. Assess RNA quality and quantity.[21]

-

cDNA Synthesis: Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcription kit.[21]

-

qPCR: Perform qPCR using a real-time PCR system with SYBR Green or probe-based detection methods. Use primers specific for the target genes (e.g., CYP7A1, SHP, FGF19, TGF-β1) and a reference gene (e.g., GAPDH, ACTB) for normalization.[22]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[21]

Metabolomic and Lipidomic Profiling: UPLC-MS/MS

This technique allows for the comprehensive and quantitative analysis of changes in the bile acid pool and other metabolites and lipids in biological samples following TCA administration.

Methodology:

-

Sample Collection and Preparation: Collect biological samples (e.g., serum, plasma, liver tissue) from TCA-treated and control subjects. For serum/plasma, perform protein precipitation with a cold organic solvent like methanol (B129727) or acetonitrile.[3][8] For tissues, homogenize the tissue before extraction.[23]

-

Chromatographic Separation: Inject the extracted samples into an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a suitable column (e.g., C18) for the separation of bile acids and lipids. Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile, methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3][8]

-

Mass Spectrometry Detection: Couple the UPLC system to a tandem mass spectrometer (MS/MS) operating in a specific mode, such as multiple reaction monitoring (MRM), for targeted quantification of known metabolites.[19][24]

-

Data Analysis: Process the raw data using specialized software to identify and quantify the metabolites of interest based on their retention times and mass-to-charge ratios. Compare the metabolite profiles between the TCA-treated and control groups to identify significant changes.

Conclusion

This compound is a multifaceted signaling molecule that plays a central role in the regulation of metabolic pathways critical for health and disease. Its ability to activate both nuclear (FXR) and membrane (TGR5) receptors allows it to fine-tune bile acid, lipid, and glucose homeostasis. The intricate signaling networks governed by TCA present promising therapeutic targets for a range of metabolic disorders. The experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers and drug development professionals to further elucidate the physiological functions of this compound and to explore its therapeutic potential. Continued investigation into the nuanced roles of TCA in metabolic signaling will undoubtedly pave the way for innovative treatments for some of the most pressing health challenges of our time.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High Serum Level of this compound Is Correlated With the Severity and Resolution of Drug-induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of taurohyodeoxycholic acid on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Studies in mice, hamsters, and rats demonstrate that repression of hepatic apoA-I expression by this compound in mice is not mediated by the farnesoid-X-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. This compound is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Effects of this compound on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Frontiers | The role of bile acid metabolism-related genes in prognosis assessment of hepatocellular carcinoma and identification of NPC1 as a biomarker [frontiersin.org]

- 22. The Drosophila G protein-coupled receptor, GulpR, is essential for lipid mobilization in response to nutrient-limitation | PLOS Genetics [journals.plos.org]

- 23. rsc.org [rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural and Chemical Properties of Taurocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption.[1][2] Synthesized in the liver from cholesterol, it is the conjugate of cholic acid and the amino acid taurine (B1682933).[1][2] This conjugation enhances its amphipathic nature, making it an effective biological detergent.[1][3] Beyond its digestive functions, this compound is now recognized as a key signaling molecule, modulating various metabolic pathways primarily through the activation of the farnesoid X receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).[4][5] This guide provides a comprehensive overview of the structural and chemical properties of this compound, its signaling pathways, and detailed experimental protocols for its study.

Structural and Physicochemical Properties

This compound is a steroidal molecule characterized by a cholane (B1240273) skeleton with hydroxyl groups at positions 3α, 7α, and 12α, and a side chain conjugated to taurine via an amide linkage.[6] This distinct structure imparts its amphipathic properties, crucial for its physiological functions.

Chemical Structure

Caption: 2D chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₅NO₇S | [4][7] |

| Molecular Weight | 515.71 g/mol | [4][7] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | ~125 °C (decomposes) | [7][8] |

| pKa | ~1.9 (sulfonic acid group) | [7][9] |

| Solubility | ||

| Water | Highly soluble | [7][8][10] |

| Ethanol | Soluble | [8][10] |

| DMSO | ≥25.75 mg/mL | [10] |

| Ether | Poorly soluble | [8] |

| Specific Rotation [α]D | +38.8° (c = 2 in alcohol) | [7] |

| Critical Micelle Concentration (CMC) | 3-11 mM | [7][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

1.3.1. Mass Spectrometry (MS)

In negative ion mode electrospray ionization (ESI-MS), this compound typically forms a deprotonated molecule [M-H]⁻. The fragmentation pattern upon collision-induced dissociation (CID) is crucial for its identification.

| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| 514.3 | 496.3 | Loss of H₂O |

| 408.3 | Cleavage of the taurine side chain | |

| 124.0 | Taurine fragment |

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Key chemical shifts (in ppm) in a suitable solvent like DMSO-d₆ are highlighted below. Due to the complexity of the steroid nucleus, only characteristic peaks are listed.

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H NMR | 0.6 - 1.0 | Methyl protons on the steroid nucleus |

| 3.0 - 4.0 | Protons on carbons bearing hydroxyl groups | |

| 7.5 - 8.0 | Amide proton | |

| ¹³C NMR | 12.0 - 25.0 | Methyl carbons on the steroid nucleus |

| 65.0 - 75.0 | Carbons bearing hydroxyl groups | |

| 170.0 - 175.0 | Carbonyl carbon of the amide |

1.3.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Hydroxyl groups (H-bonded) |

| 3400 - 3200 | N-H stretch | Amide |

| 2950 - 2850 | C-H stretch | Aliphatic |

| ~1650 | C=O stretch | Amide I |

| ~1550 | N-H bend | Amide II |

| 1200 - 1000 | S=O stretch | Sulfonate |

Signaling Pathways

This compound exerts its signaling effects primarily through the activation of two key receptors: the nuclear receptor FXR and the G-protein coupled receptor TGR5.

Biosynthesis of this compound

Caption: Biosynthesis of this compound from Cholesterol.

Farnesoid X Receptor (FXR) Signaling Pathway

Upon entering the cell, this compound binds to and activates FXR in the cytoplasm. The activated FXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes.

Caption: FXR Signaling Pathway Activated by this compound.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling Pathway

This compound can also activate TGR5, a cell surface receptor. This interaction initiates a G-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects, including the modulation of inflammatory responses and energy homeostasis.

Caption: TGR5 Signaling Pathway Activated by this compound.

Experimental Protocols

Quantification of this compound in Serum by LC-MS/MS

This protocol outlines a standard method for the sensitive and specific quantification of this compound in human serum.

3.1.1. Materials and Reagents

-

This compound analytical standard

-

Deuterated this compound (e.g., this compound-d4) as an internal standard (IS)

-

LC-MS grade acetonitrile (B52724), methanol, water, and formic acid

-

Human serum (calibrators, quality controls, and unknown samples)

3.1.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of this compound-d4).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from other bile acids and matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: Q1 514.3 -> Q3 [specific product ion]

-

This compound-d4 (IS): Q1 [m/z of IS] -> Q3 [specific product ion of IS]

-

-

Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum sensitivity.

-

3.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental Workflow for this compound Quantification by LC-MS/MS.

Studying this compound-Protein Interactions by Surface Plasmon Resonance (SPR)